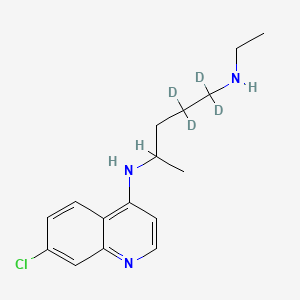

Desethyl Chloroquine-d4

Übersicht

Beschreibung

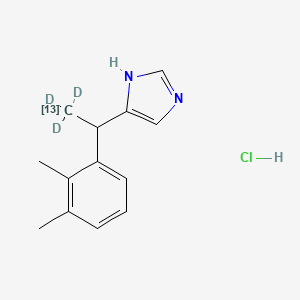

Desethylchloroquin-d4 ist eine deuterierte Form von Desethylchloroquin, einem wichtigen aktiven Metaboliten von Chloroquin. Chloroquin ist ein Antimalariamittel, das zur Behandlung der Plasmodium vivax Malaria eingesetzt wird. Desethylchloroquin-d4 wird hauptsächlich als interner Standard für die Quantifizierung von Desethylchloroquin in verschiedenen analytischen Methoden verwendet, wie z. B. Flüssigchromatographie-Massenspektrometrie (LC-MS) und Gaschromatographie-Massenspektrometrie (GC-MS) .

Wirkmechanismus

Target of Action

Desethyl Chloroquine-d4 is a deuterium labeled version of Desethyl Chloroquine . Desethyl Chloroquine is a major desethyl metabolite of Chloroquine , which is an inhibitor of autophagy and toll-like receptors (TLRs) . The primary targets of this compound are therefore likely to be similar to those of Chloroquine, which include the malarial parasite Plasmodium and TLRs .

Mode of Action

Chloroquine, and by extension this compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to continue to accumulate toxic heme, leading to the death of the parasite .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by Chloroquine. Chloroquine is known to inhibit autophagy, a cellular process that breaks down and recycles unnecessary or dysfunctional cellular components . It also modulates the activity of TLRs, which play a key role in the innate immune system .

Pharmacokinetics

The 4-aminoquinolines, a group that includes Chloroquine and its metabolites, are weak bases that are completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active Desethyl Chloroquine and bisdesethyl Chloroquine . Both Chloroquine and Desethyl Chloroquine concentrations decline slowly, with elimination half-lives of 20 to 60 days .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Chloroquine. Chloroquine has been shown to modulate the antitumor immune response by resetting tumor-associated macrophages toward M1 phenotype . This results in a decrease in the immunosuppressive infiltration of myeloid-derived suppressor cells and Treg cells, thus enhancing antitumor T-cell immunity .

Action Environment

The action of this compound, like that of Chloroquine, can be influenced by environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs can affect the metabolism of Chloroquine.

Biochemische Analyse

Biochemical Properties

Desethyl Chloroquine-d4, like its parent compound Chloroquine, is known to interact with various enzymes, proteins, and other biomolecules. Chloroquine is known to inhibit autophagy and toll-like receptors (TLRs) As a metabolite of Chloroquine, this compound is expected to have similar interactions

Cellular Effects

It is known that Chloroquine, the parent compound, has effects on various types of cells and cellular processes . It is reasonable to assume that this compound may have similar effects, influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Chloroquine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a metabolite of Chloroquine, this compound may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

It is known that Chloroquine and its metabolites, including Desethyl Chloroquine, are excreted with a half-life of elimination of approximately 40 days . This suggests that this compound may also have a long half-life and could continue to exert effects on cellular function over an extended period.

Dosage Effects in Animal Models

It is known that Chloroquine, the parent compound, has a half-life of 20 to 60 days . This suggests that the effects of this compound may also vary with dosage and could potentially cause toxic or adverse effects at high doses.

Metabolic Pathways

This compound is a major desethyl metabolite of Chloroquine . Chloroquine is metabolized in the liver to pharmacologically active by-products, including Desethyl Chloroquine

Transport and Distribution

It is known that Chloroquine, the parent compound, is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, and excreted via the kidneys and the feces . This suggests that this compound may have a similar pattern of transport and distribution.

Subcellular Localization

It is known that Chloroquine, the parent compound, passively diffuses through cell membranes and into endosomes, lysosomes, and Golgi vesicles . This suggests that this compound may have a similar pattern of subcellular localization.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Desethylchloroquin-d4 wird durch Dealkylierung von Chloroquin synthetisiert, gefolgt von der Einbringung von Deuteriumatomen. Die synthetische Route beinhaltet typischerweise die Verwendung von deuterierten Reagenzien und Lösungsmitteln, um die gewünschte Deuteriummarkierung zu erreichen. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base, wie z. B. Natriumhydroxid, und eines deuterierten Lösungsmittels, wie z. B. deuteriertes Methanol oder deuteriertes Wasser .

Industrielle Produktionsmethoden

Die industrielle Produktion von Desethylchloroquin-d4 beinhaltet die großtechnische Synthese unter Verwendung automatisierter Systeme, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet die Verwendung von Hochdurchsatz-Extraktionstechniken und Reinigungsmethoden, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), um die Verbindung zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Desethylchloroquin-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Desethylchloroquin-d4 zurück in seine Stammverbindung, Chloroquin, umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Natriummethoxid und Kaliumcyanid werden in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Oxidation: N-Oxid-Derivate von Desethylchloroquin-d4.

Reduktion: Chloroquin und seine deuterierten Analoga.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Desethylchloroquin-d4 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard in der analytischen Chemie zur Quantifizierung von Desethylchloroquin verwendet.

Biologie: Wird in pharmakokinetischen Studien eingesetzt, um den Metabolismus und die Verteilung von Chloroquin und seinen Metaboliten zu verstehen.

Medizin: Wird in der klinischen Forschung eingesetzt, um den Medikamentenspiegel bei Patienten zu überwachen, die eine Chloroquin-Therapie erhalten.

Wirkmechanismus

Desethylchloroquin-d4 übt, wie seine Stammverbindung Chloroquin, seine Wirkung aus, indem es die Wirkung der Hämpolymerase in Malaria-Trophozoiten hemmt. Diese Hemmung verhindert die Umwandlung von Häm in Hämozoin, was zur Anhäufung von toxischem Häm und zum anschließenden Tod des Parasiten führt. Zu den beteiligten molekularen Zielstrukturen gehören Cytochrom-P450-Enzyme, insbesondere CYP2C8 und CYP3A4, die für die Dealkylierung von Chloroquin zu Desethylchloroquin verantwortlich sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chloroquin: Die Stammverbindung von Desethylchloroquin-d4, die als Antimalariamittel verwendet wird.

Hydroxychloroquin: Ein Derivat von Chloroquin mit ähnlichen antimalariellen und immunmodulatorischen Eigenschaften.

Bisdesethylchloroquin: Ein weiterer Metabolit von Chloroquin, der durch weitere Dealkylierung von Desethylchloroquin gebildet wird.

Einzigartigkeit

Desethylchloroquin-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, was es zu einem idealen internen Standard für analytische Methoden macht. Die Deuteriumatome liefern einen eindeutigen Massendifferenz, der eine genaue Quantifizierung und Unterscheidung von nicht-deuterierten Verbindungen in der Massenspektrometrie ermöglicht .

Eigenschaften

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuterio-1-N-ethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYUUUTUAAGOOT-AUHPCMSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675789 | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189971-72-9 | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide](/img/structure/B564400.png)

![(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid](/img/structure/B564405.png)